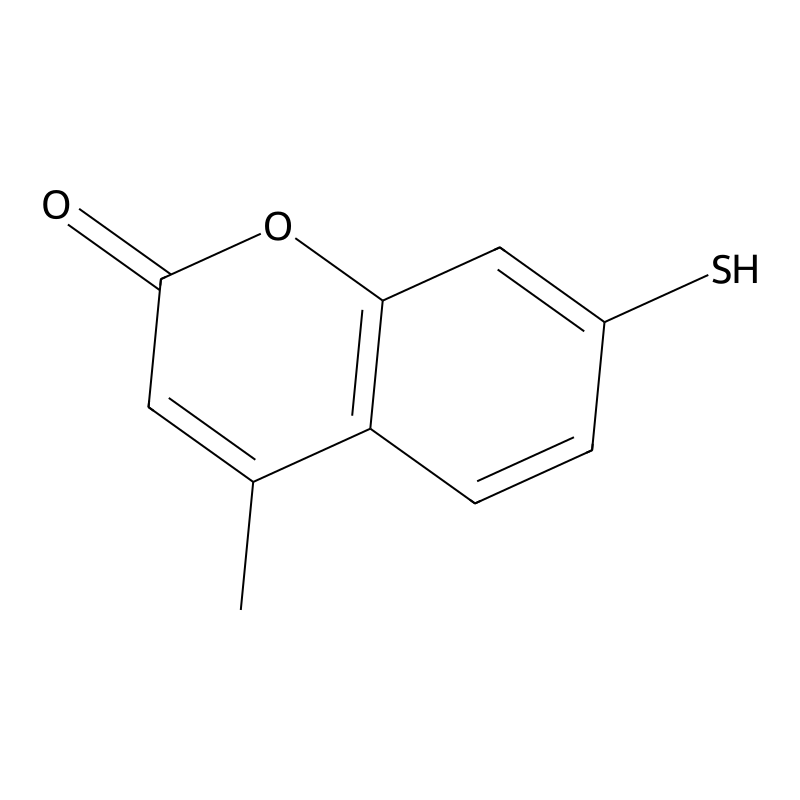

7-Mercapto-4-methylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

7-Mercapto-4-methylcoumarin (7-MMC) is a highly specialized thiol-functionalized coumarin derivative utilized primarily as a building block for advanced fluorogenic substrates, electrophile sensors, and nanoparticle capping agents [1]. Unlike its more common oxygen- and nitrogen-based analogs, 7-MMC is characterized by a unique thiol-thione tautomerism that dictates its photophysical behavior, rendering the free compound weakly fluorescent while its alkylated derivatives exhibit strong emission[2]. This distinct property profile makes it a highly sought-after precursor for assay developers and materials scientists requiring precise control over fluorescence activation, biocatalytic compatibility, and surface binding kinetics in complex biological or industrial matrices[1].

References

- [1] El-Sawy, E. R., et al. 'Insight on Mercapto-Coumarins: Synthesis and Reactivity.' Molecules, 27(7), 2150 (2022).

- [2] González-Béjar, M., et al. 'Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins.' Photochemical & Photobiological Sciences, 16(8), 1290-1296 (2017).

Substituting 7-MMC with its common in-class analogs, 7-Hydroxy-4-methylcoumarin (4-MU) or 7-Amino-4-methylcoumarin (AMC), fundamentally reverses the optical logic of the resulting probes [1]. 4-MU and AMC are highly fluorescent in their free states but quenched when conjugated, making them standard 'turn-on' substrates upon enzymatic cleavage. In stark contrast, 7-MMC is non-fluorescent in its free thiol form due to non-radiative deactivation via an S1/S0 intersection, but becomes highly fluorescent when S-alkylated [2]. Consequently, 7-MMC cannot be substituted when an 'inverse fluorogenic' (turn-off) cleavage assay or a 'turn-on' electrophile trapping sensor is required [1]. Furthermore, 4-MU lacks the soft nucleophilicity necessary to form stable coordinate bonds with noble metals or quantum dots, rendering it useless for Surface-Enhanced Raman Scattering (SERS) nanoprobe functionalization [3].

References

- [1] Makena, A., et al. 'Assay Platform for Clinically Relevant Metallo-β-lactamases.' ACS Infectious Diseases, 2(1), 53-61 (2016).

- [2] González-Béjar, M., et al. 'Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins.' Photochemical & Photobiological Sciences, 16(8), 1290-1296 (2017).

- [3] González-Béjar, M., et al. '7-Mercapto-4-Methylcoumarin as a Reporter of Thiol Binding to the CdSe Quantum Dot Surface.' Chemical Communications, (22), 3202-3204 (2009).

Inverse Fluorogenic Modality for High-Background Assays

Standard coumarin substrates like 4-MU exhibit a fluorescence increase upon cleavage. However, 7-MMC conjugates demonstrate the exact opposite behavior. When incorporated into cephalosporin-based substrates for metallo-β-lactamases, the intact S-conjugate exhibits significant fluorescence. Upon enzymatic hydrolysis, the release of free 7-MMC results in a profound decrease in fluorescence due to the non-radiative deactivation of the free thiol [1]. This inverse fluorogenic property is critical for screening environments where high background autofluorescence generates false positives with standard turn-on probes[2].

| Evidence Dimension | Fluorescence response upon enzymatic cleavage |

| Target Compound Data | 7-MMC conjugates: Fluorescence decreases (Turn-off signal) upon cleavage |

| Comparator Or Baseline | 4-MU / AMC conjugates: Fluorescence increases (Turn-on signal) upon cleavage |

| Quantified Difference | Complete reversal of the photophysical cleavage response |

| Conditions | Enzymatic hydrolysis of cephalosporin-linked coumarin substrates in aqueous buffer |

Enables procurement for specialized 'turn-off' high-throughput screening assays where standard 4-MU substrates fail due to background interference.

Turn-On Sensing of Lipid-Derived Electrophiles

Because the free thiol of 7-MMC is weakly fluorescent but its S-alkylated form is highly emissive, 7-MMC acts as a direct 'turn-on' sensor for α,β-unsaturated carbonyls. When exposed to electrophilic lipid oxidation products like trans-2-nonenal, 7-MMC undergoes rapid nucleophilic Michael addition, resulting in a sharp, quantifiable increase in fluorescence [1]. 4-MU, lacking this soft nucleophilic thiol, cannot trap these electrophiles efficiently under mild conditions, making 7-MMC the exclusive choice for this sensing architecture [1].

| Evidence Dimension | Electrophile trapping and fluorescence activation |

| Target Compound Data | 7-MMC: Rapid Michael addition yields strong fluorescence increase |

| Comparator Or Baseline | 4-MU: No efficient electrophile trapping; no turn-on response |

| Quantified Difference | Enables direct turn-on quantification of reactive electrophiles |

| Conditions | Detection of trans-2-nonenal and lipid oxidation products in edible oil extractions |

Provides analytical chemists with a direct, single-step precursor to quantify lipid peroxidation without complex derivatization.

Nanoparticle Surface Reporting and SERS Functionalization

The thiol group of 7-MMC allows it to form robust coordinate bonds with metal and semiconductor surfaces, a capability entirely absent in 4-MU. When applied to CdSe-ZnS quantum dots or gold nanoshells, 7-MMC acts as both a stabilizing capping agent and a direct reporter. The binding kinetics can be monitored in real-time via fluorescence spectroscopy, and on gold surfaces, it provides a strong, distinct Surface-Enhanced Raman Scattering (SERS) signal[1]. This dual-modality reporting is essential for engineering multiplexed diagnostic nanoprobes[2].

| Evidence Dimension | Nanoparticle surface binding and reporting |

| Target Compound Data | 7-MMC: Forms stable self-assembled monolayers with strong SERS/fluorescence reporting |

| Comparator Or Baseline | 4-MU: Fails to form stable coordinate bonds with Au or CdSe surfaces |

| Quantified Difference | Enables dual-mode SERS and fluorescence reporting on metallic substrates |

| Conditions | Surface functionalization of core-shell CdSe-ZnS quantum dots and gold nanoshells |

Critical for materials scientists procuring multifunctional ligands for advanced bio-imaging nanoprobes.

One-Pot Biocatalytic Synthesis of S-Glycoside Probes

For the industrial synthesis of stable carbohydrate probes, 7-MMC serves as a highly efficient aromatic thiol acceptor for mutant thioglycoligase enzymes. Unlike traditional chemical synthesis which requires complex protection and deprotection steps, 7-MMC allows for the one-pot enzymatic grafting of diverse carbohydrate structures, yielding stable, non-cytotoxic S-glycosides in high yields [1]. The resulting S-glycosidic bond is highly resistant to standard wild-type glycosidases, providing superior in vivo stability compared to O-glycosides derived from 4-MU[1].

| Evidence Dimension | Biocatalytic probe stability and synthesis efficiency |

| Target Compound Data | 7-MMC: Enables one-pot thioglycoligase synthesis of highly stable S-glycosides |

| Comparator Or Baseline | 4-MU: Yields O-glycosides susceptible to rapid premature hydrolysis by native glycosidases |

| Quantified Difference | Eliminates protection/deprotection steps while vastly increasing probe half-life |

| Conditions | Enzymatic thioglycosylation using thioglycoligase mutants at 37 °C |

Dramatically lowers the manufacturing cost and complexity for companies producing stable fluorescent biological probes.

Inverse Fluorogenic High-Throughput Screening

Because 7-MMC conjugates turn off their fluorescence upon cleavage, this compound is the optimal precursor for synthesizing substrates used in metallo-β-lactamase and neuraminidase assays where high background autofluorescence confounds standard turn-on probes [1].

Food Science Lipid Oxidation Sensors

Leveraging its turn-on fluorescence upon electrophile trapping, 7-MMC is directly procured to quantify α,β-unsaturated carbonyls and other lipid peroxidation products in edible oils and complex food matrices [2].

SERS and Quantum Dot Nanoprobe Functionalization

Due to its strong thiol-metal coordination, 7-MMC is utilized as a dual-modality capping agent and Raman reporter for gold nanoshells and CdSe quantum dots in advanced diagnostic imaging [3].

Green Biocatalytic Manufacturing of S-Glycosides

7-MMC is the preferred aromatic acceptor for thioglycoligase-mediated synthesis, allowing manufacturers to produce highly stable, non-cytotoxic S-glycoside biological probes in a single step without toxic metal catalysts [4].

References

- [1] Makena, A., et al. 'Assay Platform for Clinically Relevant Metallo-β-lactamases.' ACS Infectious Diseases, 2(1), 53-61 (2016).

- [2] González-Béjar, M., et al. 'Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins.' Photochemical & Photobiological Sciences, 16(8), 1290-1296 (2017).

- [3] González-Béjar, M., et al. '7-Mercapto-4-Methylcoumarin as a Reporter of Thiol Binding to the CdSe Quantum Dot Surface.' Chemical Communications, (22), 3202-3204 (2009).

- [4] Mazzella, E., et al. 'Biocatalytic Synthesis of Coumarin S-Glycosides: Towards Non-Cytotoxic Probes for Biomedical Imaging and Sensing.' International Journal of Molecular Sciences, 25(6), 3369 (2024).

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant